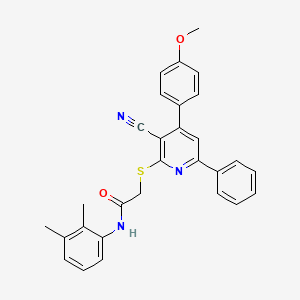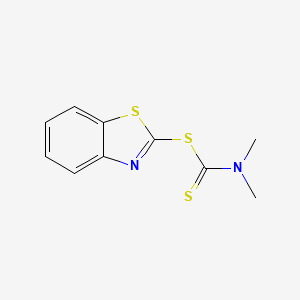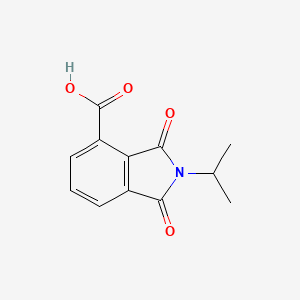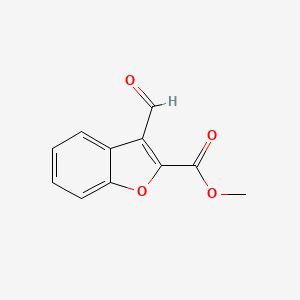
Methyl 3-formylbenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Friedel-Crafts acylation of a phenol derivative followed by cyclization to form the benzofuran ring. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the benzofuran derivative with DMF and POCl3 .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of complex benzofuran structures with high efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Methyl 3-carboxybenzofuran-2-carboxylate.
Reduction: Methyl 3-hydroxymethylbenzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-formylbenzofuran-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-formylbenzofuran-2-carboxylate is primarily related to its ability to interact with biological targets through its formyl and carboxylate groups. These functional groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The benzofuran core can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing biological activity .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure and less specific biological activity.
Methyl 6-bromo-5-fluoro-3-formylbenzofuran-2-carboxylate: A halogenated derivative with potentially enhanced biological activity due to the presence of bromine and fluorine atoms.
3-Methanone-6-substituted-benzofuran derivatives: Compounds with varied substituents at the 6-position, showing different biological activities.
Uniqueness: Methyl 3-formylbenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of both formyl and carboxylate groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 3-formyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H8O4/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-6H,1H3 |
InChI Key |
ORRPSNPLFLAVHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


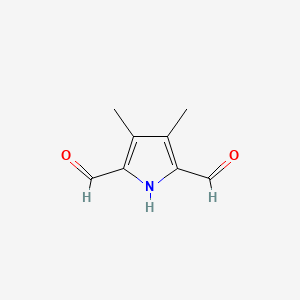
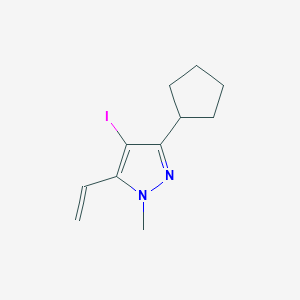
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
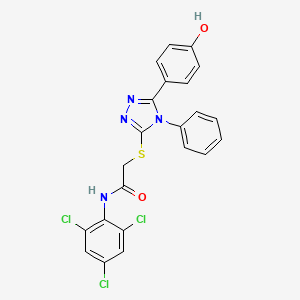
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
![tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B11775831.png)
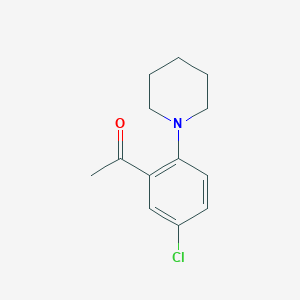

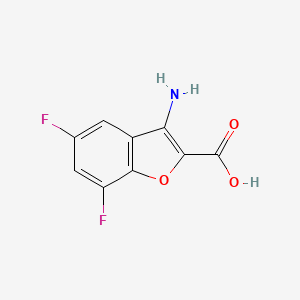

![5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride](/img/structure/B11775860.png)
